Cas no 114833-07-7 (3-(naphthalen-2-yl)prop-2-en-1-ol)
3-(naphthalen-2-yl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-ol, 3-(2-naphthalenyl)-, (E)-
- 3-naphthalen-2-ylprop-2-en-1-ol
- 3-(naphthalen-2-yl)prop-2-en-1-ol
- (E)-3-naphthalen-2-yl-prop-2-en-1-ol
- (e)-3-(2-naphthyl)-2-propen-1-ol
- (E)-3-(Naphthalen-2-yl)prop-2-en-1-ol
- 114833-07-7
- (2E)-3-(NAPHTHALEN-2-YL)PROP-2-EN-1-OL
- UYJPHUXBZDSIGR-ONEGZZNKSA-N
- HS-6787
- 39500-32-8
- EN300-1859477
-
- Inchi: 1S/C13H12O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10,14H,9H2/b4-3+
- InChI Key: UYJPHUXBZDSIGR-ONEGZZNKSA-N
- SMILES: OC/C=C/C1C=CC2C=CC=CC=2C=1
Computed Properties
- Exact Mass: 184.08886
- Monoisotopic Mass: 184.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
3-(naphthalen-2-yl)prop-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1859477-1g |
3-(naphthalen-2-yl)prop-2-en-1-ol |
114833-07-7 | 1g |
$414.0 | 2023-09-18 | ||
| Enamine | EN300-1859477-5g |
3-(naphthalen-2-yl)prop-2-en-1-ol |
114833-07-7 | 5g |
$1199.0 | 2023-09-18 | ||
| Enamine | EN300-1859477-10g |
3-(naphthalen-2-yl)prop-2-en-1-ol |
114833-07-7 | 10g |
$1778.0 | 2023-09-18 | ||
| Enamine | EN300-1859477-0.05g |
3-(naphthalen-2-yl)prop-2-en-1-ol |
114833-07-7 | 0.05g |
$348.0 | 2023-09-18 | ||
| Enamine | EN300-1859477-0.1g |
3-(naphthalen-2-yl)prop-2-en-1-ol |
114833-07-7 | 0.1g |
$364.0 | 2023-09-18 | ||
| Enamine | EN300-1859477-0.25g |
3-(naphthalen-2-yl)prop-2-en-1-ol |
114833-07-7 | 0.25g |
$381.0 | 2023-09-18 | ||
| Enamine | EN300-1859477-0.5g |
3-(naphthalen-2-yl)prop-2-en-1-ol |
114833-07-7 | 0.5g |
$397.0 | 2023-09-18 | ||
| Enamine | EN300-1859477-1.0g |
3-(naphthalen-2-yl)prop-2-en-1-ol |
114833-07-7 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-1859477-2.5g |
3-(naphthalen-2-yl)prop-2-en-1-ol |
114833-07-7 | 2.5g |
$810.0 | 2023-09-18 | ||
| Enamine | EN300-1859477-5.0g |
3-(naphthalen-2-yl)prop-2-en-1-ol |
114833-07-7 | 5g |
$2525.0 | 2023-06-03 |
3-(naphthalen-2-yl)prop-2-en-1-ol Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-(naphthalen-2-yl)prop-2-en-1-ol
3-(Naphthalen-2-yl)prop-2-en-1-ol: A Comprehensive Overview
3-(Naphthalen-2-yl)prop-2-en-1-ol (CAS No. 114833-07-7) is a fascinating organic compound with a unique structure that combines the aromaticity of naphthalene with the functional versatility of an allylic alcohol. This compound, often referred to as naphthallyl alcohol or naphthyl allyl alcohol, has garnered significant attention in both academic and industrial research due to its potential applications in various fields. In this article, we delve into the structural properties, synthesis methods, and recent advancements in the utilization of this compound.
The molecular structure of 3-(naphthalen-2-yl)prop-2-en-1-ol consists of a naphthalene ring system attached to a propenol group. The naphthalene moiety contributes to the compound's aromatic stability, while the propenol group introduces reactivity and functional diversity. This combination makes it an ideal candidate for exploring novel chemical transformations and applications. Recent studies have highlighted its role in organocatalysis, where its enol ether-like properties facilitate efficient catalytic cycles in asymmetric synthesis.
One of the most promising areas of research involving 3-(naphthalen-2-yl)prop-2-en-1-ol is its application in drug discovery. The compound's unique electronic properties and structural flexibility make it a valuable lead molecule for designing bioactive compounds. Researchers have demonstrated its potential as a template for constructing complex natural product analogs, which could pave the way for new therapeutic agents.
In terms of synthesis, 3-(naphthalen-2-yl)prop-2-en-1-ol can be prepared via several routes, including aldol condensation, Michael addition, and enzymatic catalysis. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the product. Recent advancements in green chemistry have further enhanced the sustainability of these synthesis pathways, making them more environmentally friendly and cost-effective.
The compound's ability to undergo various types of polymerization has also been explored extensively. Its incorporation into polymeric materials has shown potential in improving mechanical properties and thermal stability. For instance, researchers have successfully synthesized block copolymers using 3-(naphthalen-2-yli)propenol as a monomer, demonstrating its utility in materials science.
Another intriguing aspect of 3-(naphthalen-2-yli)propenol is its role in photoswitchable materials. The compound's photoresponsive properties enable it to undergo reversible structural changes upon exposure to light, making it a candidate for applications in optoelectronics and smart materials.
In conclusion, 3-(naphthalen - 2 - yl ) prop - 2 - en - 1 - ol (CAS No. 114833 - 07 - 7 ) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in advancing modern chemistry and materials science.
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